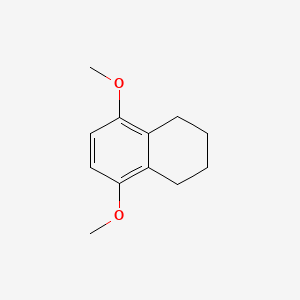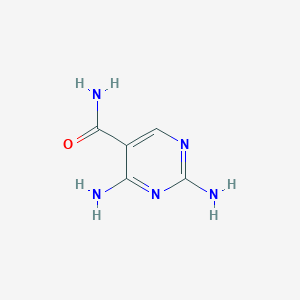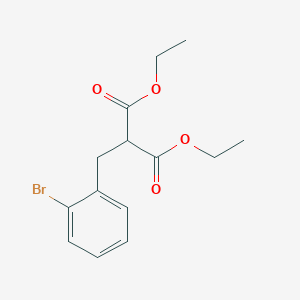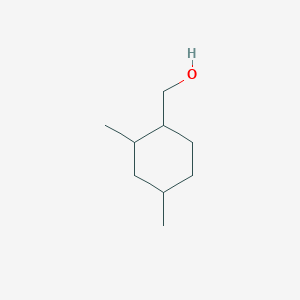
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene
Descripción general
Descripción
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C12H16O2 . It is a derivative of tetrahydronaphthalene, which is a bicyclic compound consisting of a fused cyclohexane and benzene ring .
Molecular Structure Analysis
The molecular structure of 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene is characterized by two methoxy groups attached to the 5th and 8th carbon atoms of the tetrahydronaphthalene ring . The tetrahydronaphthalene ring is a fused ring system consisting of a benzene ring and a cyclohexane ring .Physical And Chemical Properties Analysis
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene has a molecular weight of 192.258 . A related compound, 1,2,3,4-Tetrahydro-5,8-dimethoxy-2-naphthalenamine, has a density of 1.1±0.1 g/cm3, a boiling point of 366.7±42.0 °C at 760 mmHg, and a flash point of 193.0±35.2 °C .Propiedades
IUPAC Name |
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTXDEQTGOATIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCCC2=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297907 | |
| Record name | 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74526-84-4 | |
| Record name | NSC119102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene synthesized?
A: Several synthesis routes have been explored. One method involves starting with 1,4-naphthoquinone, followed by a series of reactions including reduction, methylation, epoxidation, and oxidation to yield 5,8-dimethoxy-2-tetralone. This intermediate can be further transformed through Strecker's reaction, esterification, resolution, and other reactions to obtain the desired (R)-(-)-2-acetyl-2-acetamido-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. [] Another approach utilizes optically active 2-substituted glycerol monoacetate, derived from enantioselective enzymatic hydrolysis of a prochiral glycerol derivative, to synthesize a key intermediate for anthracycline synthesis. []
Q2: What is the significance of the stereochemistry in the synthesis of (+)-4-demethoxydaunomycin?
A: The stereochemistry is crucial for the biological activity of (+)-4-demethoxydaunomycin. A stereoconvergent synthesis approach, employing Sharpless kinetic asymmetric epoxidation on (±)-2-(1-hydroxyethyl)-5,8-dimethoxy-3,4-dihydronaphthalene followed by LiAlH4 reduction, has been used to selectively obtain the desired R-(–)-2-(S-1-hydroxyethyl)-2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. This highlights the importance of controlling stereochemistry during synthesis. []
Q3: What are the applications of 5,8-dimethoxy-2-tetralone, a derivative of 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene?
A: 5,8-dimethoxy-2-tetralone serves as a precursor in the synthesis of (+)-9-amino-4-demethoxy-9-deoxydaunomycinone, a key intermediate in the production of the antitumor agent amrubicin. []
Q4: Has 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene been investigated for its biological activity?
A: Derivatives of 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene, specifically trans-2-isopropylamino-3-hydroxy-5,8-dimethoxy 1,2,3,4-tetrahydronaphthalene, have shown beta-adrenergic blocking activity in cats and rats. This compound demonstrated comparable effects to propranolol in reducing blood glucose, lactate, and FFA levels, as well as decreasing phosphorylase "a" activity in the myocardium, indicating its potential as a beta-blocker. []
Q5: What are the advantages of using 1,3-propanediol derivatives as protecting groups in amrubicin synthesis?
A: Utilizing 1,3-propanediol and its derivatives as carbonyl protecting groups during amrubicin synthesis offers advantages in terms of ease of removal during hydrolysis. This approach has been reported to effectively prevent isomer formation during hydrolysis and simplify the purification process. []
Q6: Are there alternative synthetic routes for amrubicin that offer cost-effectiveness?
A: Research suggests that employing a nucleoside-forming reaction between (+)-9-amino-4-demethoxy-9-deoxy-daunomycinone and 2-deoxy-3,4-di-O-acetyl-beta-D-erythro-pentapyranosyl-1,1,1-trichloroiminoacetate to obtain (+)-9-amino-4-demethoxy-9-deoxy-7-O-(2-deoxy-3,4-di-O-acteyl-beta-D-erythro-pentapyranosyl) daunomycinone, followed by acetyl removal, can potentially reduce the production cost of amrubicin. []
Q7: What research has been conducted on the oxidation of 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene derivatives?
A: Studies have explored the oxidation of 2-substituted 2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalenes using cerium(IV) ammonium nitrate. [] This research contributes to understanding the reactivity and potential transformations of this class of compounds.
Q8: What insights have been gained from studying the isomerization of 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene derivatives?
A: Research investigating the isomerization of trans-2-acetamido-3-hydroxy-5,8-dimethoxytetraline under acidic conditions (hydrogen chloride) provided insights into the reactivity and stability of different isomers. Additionally, the hydrolysis of 5,8-dimethoxy-2-methyl-3a,4,9,9a-tetrahydronaphth[2,3-d]oxazoline hydrochloride leading to cis-2-amino-3-hydroxy-5,8-dimethoxytetraline further enhances the understanding of these compounds' behavior in different chemical environments. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-](/img/structure/B3032968.png)




![3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3032977.png)
![4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B3032979.png)






